N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a nitrophenyl group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Synthesis of 1-(4-nitrophenyl)-1H-imidazole: This can be achieved by reacting 4-nitroaniline with glyoxal in the presence of ammonium acetate.
Formation of the thioacetamide intermediate: The 1-(4-nitrophenyl)-1H-imidazole is then reacted with chloroacetic acid to form the thioacetamide intermediate.
Cyclopentylation: Finally, the thioacetamide intermediate is reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group and imidazole ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-phenoxybenzamide: Similar in structure but with a phenoxy group instead of an imidazole ring.
N-cyclopentyl-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Similar but with a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the nitrophenyl group and the imidazole ring, which confer specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(18-12-3-1-2-4-12)11-24-16-17-9-10-19(16)13-5-7-14(8-6-13)20(22)23/h5-10,12H,1-4,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQGIXLSMXGVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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